molecular formula C7H7BrN2O2 B1399963 2-[(5-Bromopyridin-3-yl)oxy]acetamide CAS No. 1342831-02-0

2-[(5-Bromopyridin-3-yl)oxy]acetamide

Cat. No.: B1399963
CAS No.: 1342831-02-0
M. Wt: 231.05 g/mol
InChI Key: PFGNQJCXMWTHPS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-[(5-Bromopyridin-3-yl)oxy]acetamide (CAS: 1342831-02-0) is a pyridine derivative with a bromine atom at position 5 of the pyridine ring and an acetamide group linked via an ether oxygen at position 3. Its molecular formula is C₇H₇BrN₂O₂, with a molecular weight of 231.06 g/mol. The compound’s structure combines the electron-withdrawing effects of bromine with the hydrogen-bonding capability of the acetamide group, making it relevant for pharmaceutical and materials science research .

Characterization via LCMS and high-resolution mass spectrometry (HRMS) is standard, as seen in related brominated acetamide derivatives .

Properties

IUPAC Name

2-(5-bromopyridin-3-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-5-1-6(3-10-2-5)12-4-7(9)11/h1-3H,4H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGNQJCXMWTHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromopyridin-3-yl)oxy]acetamide typically involves the bromination of pyridine derivatives followed by the introduction of the acetamide group. One common method involves the reaction of 5-bromopyridin-3-ol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromopyridin-3-yl)oxy]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[(5-Bromopyridin-3-yl)oxy]acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of pyridine derivatives with biological targets, such as enzymes or receptors.

    Material Science: It can be employed in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 2-[(5-Bromopyridin-3-yl)oxy]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the acetamide group can influence the compound’s binding affinity and selectivity for these targets. Additionally, the ether linkage may play a role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-[(5-Bromopyridin-3-yl)oxy]acetamide and analogous compounds:

Compound Name Structure Molecular Weight (g/mol) Key Substituents Notable Properties Reference
This compound Pyridine ring: Br at C5, O-linked acetamide at C3 231.06 Bromine (C5), acetamide (C3) Moderate polarity; hydrogen-bonding via acetamide
2-((2-Bromopyridin-3-yl)oxy)acetamide Pyridine ring: Br at C2, O-linked acetamide at C3 231.06 Bromine (C2), acetamide (C3) Altered electronic effects due to Br position; potential steric hindrance
VU0418705 (2-((1-Bromonaphthalen-2-yl)oxy)-N-phenylacetamide) Naphthalene ring: Br at C1, O-linked acetamide at C2; N-phenyl group 358.0 [M+H]+ Bromonaphthalene, phenyl group Higher hydrophobicity; enhanced π-π stacking due to naphthalene
VU0455655 (2-((3-Bromonaphthalen-2-yl)oxy)-N-(pyridin-3-yl)acetamide) Naphthalene ring: Br at C3, O-linked acetamide at C2; N-pyridin-3-yl group 357.0 [M+H]+ Bromonaphthalene, pyridin-3-yl Dual aromatic systems; potential for intramolecular H-bonding
N-(5-bromo-3-cyanopyridin-2-yl)acetamide Pyridine ring: Br at C5, cyano at C3, acetamide at C2 240.059 Bromine (C5), cyano (C3) Increased reactivity due to cyano group; higher topological polar surface area (TPSA)
N-(3-bromopyridin-2-yl)acetamide Pyridine ring: Br at C3, acetamide at C2 215.05 Bromine (C3) Simpler structure; lower molecular weight; reduced steric bulk

Key Comparison Points:

Positional Isomerism: The bromine position on the pyridine ring significantly impacts electronic distribution. For example, this compound has Br at C5, while its isomer 2-((2-Bromopyridin-3-yl)oxy)acetamide (CAS: 1307249-33-7) places Br at C2.

Aromatic System Variations :

  • Replacing pyridine with naphthalene (e.g., VU0418705) increases hydrophobicity and molecular weight, which may enhance membrane permeability but reduce aqueous solubility. The naphthalene moiety also enables stronger π-π interactions in protein binding pockets .

Functional Group Effects: The cyano group in N-(5-bromo-3-cyanopyridin-2-yl)acetamide introduces strong electron-withdrawing effects, increasing electrophilicity and reactivity compared to the target compound. This could make it more suitable for covalent inhibitor design .

Physicochemical Properties: Compounds with lower molecular weights (e.g., N-(3-bromopyridin-2-yl)acetamide at 215.05 g/mol) generally exhibit better bioavailability than bulkier analogs like VU0455655 (357.0 g/mol) .

Research Findings and Implications

  • Synthetic Accessibility : Many analogs (e.g., VU0418705, VU0455655) are synthesized via similar routes, suggesting that modifying the pyridine/naphthalene core or substituents is feasible for structure-activity relationship (SAR) studies .
  • Biological Relevance: Bromine’s role as a halogen bond donor and the acetamide’s hydrogen-bonding capability make these compounds candidates for kinase or receptor modulation. However, naphthalene derivatives may face challenges in solubility for in vivo applications .
  • Thermodynamic Stability : Positional isomerism (e.g., Br at C5 vs. C2) could influence crystal packing and stability, as inferred from SHELX refinement data in crystallographic studies .

Biological Activity

2-[(5-Bromopyridin-3-yl)oxy]acetamide is a chemical compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. The compound features a brominated pyridine moiety linked to an acetamide group via an ether bond, which may contribute to its unique pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H7_7BrN2_2O2_2, with a molecular weight of 231.05 g/mol. The presence of the bromine atom enhances the compound's reactivity, allowing for various chemical transformations that can lead to derivatives with improved biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has shown effectiveness against various microbial strains, particularly in the context of antibiotic resistance. Its structural similarity to other bioactive compounds suggests that it may exhibit significant efficacy against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Antibacterial Activity : In vitro tests demonstrated that related pyridine derivatives exhibit varying degrees of antibacterial activity. For instance, compounds structurally related to this compound showed minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL against E. coli to higher values against other strains .
  • Fungal Activity : The compound also demonstrated antifungal properties, with MIC values indicating effectiveness against Candida albicans and other fungal pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in the pyridine ring's substitution patterns can significantly alter the compound's reactivity and biological efficacy.

Compound NameMolecular FormulaKey Features
N-(5-bromopyridin-3-yl)acetamideC7_7H7_7BrN2_2OLacks ether linkage; direct amide structure
2-(5-bromopyridin-2-yl)propan-2-olC8_8H10_10BrNOContains an alcohol group; different functionality
N-(6-methylpyridin-2-yl)acetamideC8_8H10_10N2_2OMethyl substitution on pyridine; altered activity
2-(4-bromopyridin-2-yl)propan-2-olC8_8H10_10BrNODifferent bromination position; potential biological differences

The unique ether linkage in this compound may enhance its solubility and bioavailability compared to its analogs.

Molecular Docking Studies

Computational studies, including molecular docking, have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that modifications to the compound could enhance its selectivity and efficacy against specific enzymes and receptors, potentially leading to novel therapeutic applications.

Q & A

Basic: What are the established synthetic routes for preparing 2-[(5-Bromopyridin-3-yl)oxy]acetamide?

Answer:
The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. A common approach involves reacting 5-bromo-3-hydroxypyridine (CAS 13535-01-8) with chloroacetamide derivatives in the presence of a base like potassium carbonate. Solvents such as dimethylformamide (DMF) or acetonitrile are used under reflux conditions . Reaction progress is monitored via TLC or HPLC, and purification is achieved through recrystallization or column chromatography. Variations in reaction conditions (e.g., temperature, catalyst) can influence yield, as seen in analogous bromopyridine acetamide syntheses .

Basic: Which spectroscopic and chromatographic methods are critical for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies key functional groups (e.g., pyridine ring protons at δ 7.5–8.5 ppm, acetamide carbonyl at ~170 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at ~259.0 for C₇H₆BrN₂O₂) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% is typical). Method optimization may involve C18 columns and acetonitrile/water gradients .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:
Key factors include:

  • Catalyst Selection: Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in bromopyridine reactions .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve nucleophilicity, while microwave-assisted synthesis reduces reaction time .
  • Temperature Control: Lower temperatures minimize byproduct formation during acetamide coupling .
    Yields exceeding 70% are achievable, as demonstrated in analogous bromopyridine derivatives .

Advanced: How should researchers resolve discrepancies in reported bioactivity data for this compound?

Answer:

  • Purity Verification: Use HPLC-MS to rule out impurities affecting bioactivity .
  • Structural Confirmation: Single-crystal X-ray diffraction (via SHELX software) validates molecular geometry .
  • Assay Standardization: Replicate studies under controlled conditions (e.g., pH, solvent) to isolate variables. Contradictory results in similar compounds were resolved by confirming stereochemical integrity via circular dichroism .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:
Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture uptake, which is critical for bromopyridine derivatives . Stability studies on analogous compounds suggest a shelf life of >2 years under these conditions .

Advanced: What advanced analytical techniques characterize byproducts or degradation products?

Answer:

  • LC-HRMS: Identifies low-abundance byproducts (e.g., dehalogenated or oxidized species) with ppm-level mass accuracy .
  • GC-MS: Detects volatile degradation products under thermal stress.
  • 2D NMR (COSY, HSQC): Resolves complex mixtures, as applied in related acetamide studies .

Basic: How do solubility properties influence experimental design?

Answer:
The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Solubility profiles guide solvent selection for biological assays (e.g., DMSO for stock solutions diluted in buffer). Precipitation studies (via dynamic light scattering) ensure colloidal stability in aqueous media .

Advanced: How can computational modeling predict reactivity or binding interactions?

Answer:

  • Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Molecular Docking: Models interactions with biological targets (e.g., kinases) using software like AutoDock. For bromopyridine analogs, docking scores correlated with experimental IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(5-Bromopyridin-3-yl)oxy]acetamide
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2-[(5-Bromopyridin-3-yl)oxy]acetamide

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